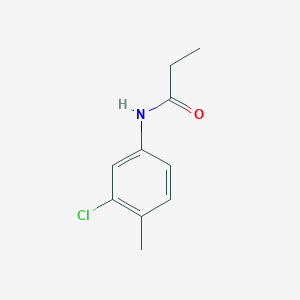
N-(3-chloro-4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)propanamide, also known as Clomazone, is a herbicide used to control broadleaf and grassy weeds in various crops. It was first introduced in the market in 1978 and has been widely used since then due to its effectiveness in controlling weeds. Clomazone belongs to the family of amide herbicides and works by inhibiting the biosynthesis of carotenoids, which are essential for plant growth and development.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)propanamide involves the inhibition of the biosynthesis of carotenoids, which are essential for plant growth and development. Carotenoids are involved in photosynthesis and protect the plant from oxidative stress. N-(3-chloro-4-methylphenyl)propanamide inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids, leading to the accumulation of toxic intermediates and ultimately the death of the plant.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)propanamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized in the soil and does not persist for long periods. However, it can cause skin and eye irritation in humans if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)propanamide has several advantages for use in lab experiments, including its effectiveness in controlling weeds, its low toxicity, and its rapid degradation in the environment. However, it has limitations in terms of its specificity, as it can also affect non-target plants and organisms.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methylphenyl)propanamide, including its potential use in controlling invasive plant species, its effects on soil microorganisms, and its potential for use in combination with other herbicides to improve weed control. Additionally, there is a need for further research on the environmental fate and transport of N-(3-chloro-4-methylphenyl)propanamide to better understand its potential impact on ecosystems.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)propanamide can be synthesized through a multi-step process starting from 3-chloro-4-methylbenzaldehyde and propionyl chloride. The reaction involves the formation of an intermediate, which is then reacted with ammonia to form N-(3-chloro-4-methylphenyl)propanamide. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)propanamide has been extensively studied for its herbicidal properties and has been found to be effective in controlling various weeds in crops such as soybeans, cotton, peanuts, and sugarcane. It has also been studied for its potential use in controlling invasive plant species in natural ecosystems.
Propriétés
Numéro CAS |
709-97-7 |
|---|---|
Nom du produit |
N-(3-chloro-4-methylphenyl)propanamide |
Formule moléculaire |
C10H12ClNO |
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)propanamide |
InChI |
InChI=1S/C10H12ClNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) |
Clé InChI |
DJKZTHGBRJVGNO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)Cl |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)C)Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



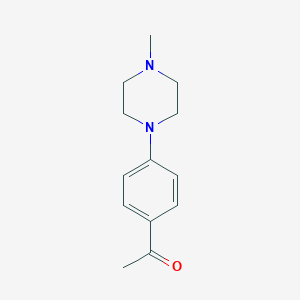
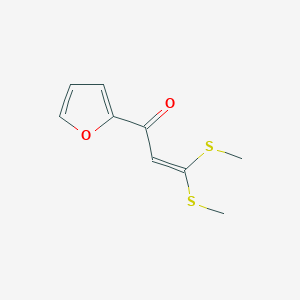

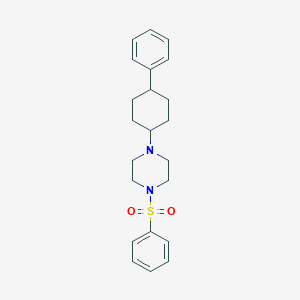
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
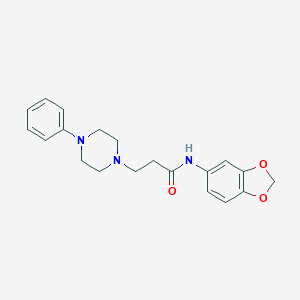
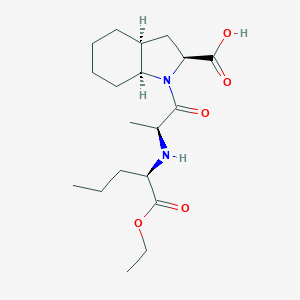
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)


